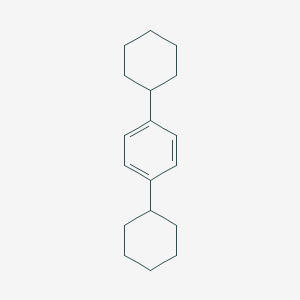

1,4-Dicyclohexylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dicyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h11-16H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFSIGWYINAJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148713 | |

| Record name | 1,4-Dicyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 1,4-Dicyclohexylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1087-02-1 | |

| Record name | 1,4-Dicyclohexylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dicyclohexylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1087-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dicyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dicyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DICYCLOHEXYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4M5U01MCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dicyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,4-dicyclohexylbenzene, a significant intermediate in the development of pharmaceuticals and advanced materials. This document details established methodologies, including Friedel-Crafts alkylation and the catalytic hydrogenation of biphenyl, presenting key experimental protocols and quantitative data to facilitate reproducible and optimized synthesis.

Friedel-Crafts Alkylation of Benzene

The Friedel-Crafts alkylation offers a direct approach to forming the carbon-carbon bonds necessary for the synthesis of this compound. This electrophilic aromatic substitution typically employs an alkylating agent such as cyclohexene or cyclohexyl chloride in the presence of a Lewis acid or strong protic acid catalyst.

Synthesis via Alkylation with Cyclohexene

A common and cost-effective method involves the reaction of benzene with cyclohexene using a strong acid catalyst like sulfuric acid. While this method is often optimized for the production of cyclohexylbenzene, this compound is a significant byproduct that can be isolated.

Experimental Protocol:

A detailed procedure for the synthesis of cyclohexylbenzene, which yields this compound as a separable byproduct, is described in Organic Syntheses.[1]

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid are combined.

-

Addition of Cyclohexene: The mixture is cooled in an ice bath to between 5° and 10°C. Over a period of one and a half hours, 164 g (203 cc, 2 moles) of cyclohexene is added with continuous stirring while maintaining the temperature.

-

Reaction Completion and Work-up: Stirring is continued for an additional hour after the addition is complete. The hydrocarbon layer is then separated and washed sequentially with cold concentrated sulfuric acid, warm water (50°C), 3% sodium hydroxide solution, and finally pure water.

-

Drying and Distillation: The organic layer is dried over anhydrous calcium chloride. The crude product is then subjected to fractional distillation.

-

Isolation of this compound: The residue from the distillation, which is rich in dicyclohexylbenzenes, becomes semi-solid upon cooling due to the separation of the 1,4-isomer. This solid can be recovered by suction filtration, washed with methyl alcohol, and recrystallized from acetone.[1]

Quantitative Data:

| Product | Yield | Melting Point |

| Cyclohexylbenzene | 210–220 g (65–68%) | - |

| This compound | 15–24 g | 100–101°C |

Table 1: Yields and physical properties of products from the Friedel-Crafts alkylation of benzene with cyclohexene.[1]

Logical Workflow for Friedel-Crafts Alkylation and Isolation:

Shape-Selective Catalysis with Zeolites

To improve the selectivity towards the 1,4-isomer and employ more environmentally benign catalysts, zeolites have been investigated as shape-selective solid acid catalysts.[2][3] The pore structure of certain zeolites can favor the formation of the sterically less demanding para isomer over the ortho and meta isomers. While specific high-yield protocols for this compound using zeolites are proprietary and found in patent literature, the general principle involves passing a feed of benzene and cyclohexene over a heated zeolite bed.

Transalkylation

Dicyclohexylbenzene and other poly-alkylated byproducts can be converted to the more desirable cyclohexylbenzene, which can then be further reacted to produce this compound under specific conditions. This transalkylation process is typically carried out in a separate reactor over a suitable transalkylation catalyst, such as a molecular sieve of the MCM-22 family, zeolite beta, or zeolite Y.[4]

Typical Transalkylation Conditions:

| Parameter | Value |

| Temperature | 100 to 300°C |

| Pressure | 800 to 3500 kPa |

| Benzene/Dicyclohexylbenzene Weight Ratio | 1:1 to 5:1 |

Table 2: General reaction conditions for the transalkylation of dicyclohexylbenzene.[4]

Catalytic Hydrogenation of Biphenyl

The catalytic hydrogenation of biphenyl provides an alternative route to cyclohexylbenzene and dicyclohexylbenzenes. This method avoids the use of strong acids and can offer high selectivity under optimized conditions.

Selective Hydrogenation to Cyclohexylbenzene

The primary focus of many studies on biphenyl hydrogenation is the selective synthesis of cyclohexylbenzene. However, understanding the conditions for this selective reaction is crucial for subsequently driving the reaction to produce dicyclohexylbenzene. A variety of catalysts have been explored for this transformation.

Catalyst Systems and Performance:

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Biphenyl Conversion (%) | Cyclohexylbenzene Yield (%) |

| 20% Ni | SiO2 | 200 | 3 | 99.6 | 99.3 |

| Pd | Hβ Zeolite | 200 | 2.5 | 24.3 | 88.0 (selectivity) |

| Ru-based | - | 90 | 1.0 | 99.9 | - |

Table 3: Comparison of catalyst systems for the selective hydrogenation of biphenyl to cyclohexylbenzene.[4][5][6]

Experimental Protocol for Ni/SiO2 Catalyst Preparation and Hydrogenation:

-

Catalyst Preparation: A series of 20% Ni/SiO2 catalysts can be prepared by the over-volume impregnation method. A solution of nickel nitrate is added to silica supports with varying specific surface areas. The samples are dried, ground, calcined at 350°C for 3 hours, and then reduced at 550°C in a 10 vol% H2/N2 atmosphere for 3 hours.[4]

-

Hydrogenation Reaction: The selective hydrogenation of biphenyl is conducted in a high-pressure autoclave reactor. The catalyst is added to a solution of biphenyl in a suitable solvent like isopropanol. The reactor is pressurized with hydrogen and heated to the desired temperature. The reaction progress can be monitored by techniques such as gas chromatography.[4]

Reaction Pathway for Biphenyl Hydrogenation:

Driving the Reaction to this compound

To favor the formation of dicyclohexylbenzene, reaction conditions such as higher hydrogen pressure, longer reaction times, and higher catalyst loading can be employed. The selectivity towards the 1,4-isomer is influenced by the catalyst structure and reaction conditions, with bulkier catalysts or those with specific pore structures potentially favoring the para product.

Purification of this compound

Regardless of the synthetic route, the crude product will likely contain a mixture of ortho, meta, and para isomers of dicyclohexylbenzene, as well as unreacted starting materials and other byproducts. The significant difference in melting points between the isomers allows for an effective purification of the 1,4-isomer by crystallization.

Physical Properties of Dicyclohexylbenzene Isomers:

| Isomer | Melting Point (°C) |

| 1,2-Dicyclohexylbenzene | - |

| 1,3-Dicyclohexylbenzene | - |

| This compound | 100-101 |

Table 4: Melting point of this compound.[1]

Purification Protocol by Recrystallization:

-

Dissolution: The crude solid containing the mixture of dicyclohexylbenzene isomers is dissolved in a minimal amount of a suitable hot solvent, such as acetone or ethanol.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce the crystallization of the 1,4-isomer, which has the highest melting point and lowest solubility in the cold solvent.

-

Isolation: The crystals of pure this compound are collected by suction filtration.

-

Washing and Drying: The collected crystals are washed with a small amount of the cold solvent to remove any adhering mother liquor containing the other isomers and impurities. The purified product is then dried.

Workflow for Purification:

This technical guide provides a foundational understanding of the key synthetic methodologies for this compound. For specific applications, further optimization of the presented protocols may be necessary to achieve desired yields and purity levels. Researchers are encouraged to consult the cited literature for more detailed information and safety precautions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of N-heterocyclic compounds over zeolite molecular sieve catalysts: an approach towards green chemistry - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Friedel-Crafts Alkylation Synthesis of 1,4-Dicyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation synthesis of 1,4-dicyclohexylbenzene, a molecule of interest in various fields, including materials science and as a potential intermediate in pharmaceutical synthesis. This document details the underlying reaction mechanisms, provides established experimental protocols, summarizes key quantitative data, and illustrates the synthetic pathway and workflow.

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution (EAS) reaction is pivotal in the synthesis of a wide array of alkylated aromatic compounds. The synthesis of this compound involves the dialkylation of benzene with a cyclohexyl electrophile, typically generated from cyclohexene or cyclohexanol in the presence of a strong acid catalyst. The para-disubstituted product is often favored due to steric considerations.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of benzene with cyclohexene proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into the following key steps:

-

Generation of the Electrophile: The Lewis or Brønsted acid catalyst protonates the cyclohexene, forming a secondary cyclohexyl carbocation. This carbocation acts as the electrophile.[1][2]

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the cyclohexyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation and Aromatization: A weak base, such as the conjugate base of the acid catalyst, removes a proton from the arenium ion. This step restores the aromaticity of the ring, yielding cyclohexylbenzene.[3]

-

Second Alkylation: The mono-alkylated product, cyclohexylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl group. It can, therefore, undergo a second Friedel-Crafts alkylation. The cyclohexyl group is an ortho-, para-director. Due to the steric bulk of the cyclohexyl group, the incoming electrophile preferentially attacks the para position, leading to the formation of this compound.[4]

Reaction mechanism for the synthesis of this compound.

Experimental Protocols

While various specific protocols exist, the following is a representative experimental procedure adapted from established methods for the synthesis of cyclohexylbenzenes.[5]

Materials:

-

Benzene (anhydrous)

-

Cyclohexene or Cyclohexanol

-

Concentrated Sulfuric Acid (or anhydrous Aluminum Chloride)

-

Ice

-

Sodium Hydroxide solution (3%)

-

Anhydrous Calcium Chloride

-

Acetone

-

Methyl Alcohol

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 6 moles of anhydrous benzene and 50 cc of concentrated sulfuric acid.

-

Cooling: Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.

-

Addition of Alkylating Agent: With vigorous stirring, add 2 moles of cyclohexene dropwise from the dropping funnel over a period of one and a half hours, ensuring the temperature remains within the specified range.

-

Reaction Time: Continue stirring for an additional hour after the addition of cyclohexene is complete.

-

Workup:

-

Separate the hydrocarbon layer and cool it in an ice bath.

-

Wash the organic layer with four 50-cc portions of cold concentrated sulfuric acid.

-

Subsequently, wash the material twice with warm water (50°C), twice with 3% sodium hydroxide solution, and finally twice with pure water.

-

-

Drying: Dry the hydrocarbon mixture over anhydrous calcium chloride.

-

Purification:

-

Subject the dried mixture to fractional distillation. Collect the fraction of cyclohexylbenzene.

-

The distillation residue, which becomes semi-solid on cooling, contains this compound.

-

-

Isolation of this compound:

-

Filter the semi-solid residue with suction and wash with methyl alcohol.

-

Recrystallize the crude solid from acetone to obtain purified this compound.[5]

-

Experimental workflow for the synthesis and isolation of this compound.

Data Presentation

The yield and selectivity of the Friedel-Crafts alkylation for the synthesis of this compound are highly dependent on the reaction conditions. The following table summarizes representative quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental setups.

| Catalyst | Alkylating Agent | Benzene:Alkene Molar Ratio | Temperature (°C) | Reaction Time (h) | Cyclohexene Conversion (%) | This compound Selectivity (%) | Reference |

| H-USY (modified) | Cyclohexene | Not Specified | Not Specified | Not Specified | 95.3 | Part of 97.4% selectivity for cyclohexylbenzene and dicyclohexylbenzene | [6] |

| Delaminated MWW Zeolite | Cyclohexene | Not Specified | Not Specified | 1000 | 99.9 | Part of 95.4% selectivity for cyclohexylbenzene and dicyclohexylbenzene | [6] |

| Pd/Hβ | Benzene (hydroalkylation) | Not Specified | 190 | 3 | 38.4 (Benzene) | 16.5 | [7] |

| AlCl₃ | Cyclohexene | Varied | Not Specified | Not Specified | Varied | Yield depends on reactant ratio | [4] |

| H₂SO₄ | Cyclohexene | Varied | Not Specified | Not Specified | Varied | Yield depends on reactant ratio | [4] |

Note: The selectivity for this compound is often reported as part of a mixture of di- and poly-alkylated products. The transalkylation of polycyclohexylbenzenes with benzene can be employed to increase the yield of the desired monocyclohexylbenzene product.[5]

Conclusion

The Friedel-Crafts alkylation of benzene with cyclohexene or cyclohexanol provides a viable route for the synthesis of this compound. Careful control over reaction parameters, particularly the molar ratio of reactants and the choice of catalyst, is crucial for maximizing the yield and selectivity of the desired para-isomer. While traditional Lewis and Brønsted acids are effective, recent research has focused on the use of solid acid catalysts like zeolites to improve reusability and reduce environmental impact. Further optimization of reaction conditions and catalyst development will continue to enhance the efficiency of this important synthetic transformation.

References

An In-depth Technical Guide on the Synthesis of 1,4-Dicyclohexylbenzene via Hydroalkylation of Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dicyclohexylbenzene, a molecule of interest in various fields, including materials science and as a potential precursor in pharmaceutical synthesis. The primary focus is on the hydroalkylation of benzene, with additional details on alternative synthesis routes, catalyst selection, reaction mechanisms, and purification techniques.

Introduction

This compound (p-DCHB) is an aromatic hydrocarbon characterized by a central benzene ring substituted with two cyclohexyl groups at the para positions. Its rigid and symmetric structure imparts unique physical properties, making it a valuable building block in the synthesis of liquid crystals, high-performance polymers, and specialty chemicals. The production of p-DCHB with high selectivity is a key challenge, often leading to a mixture of ortho, meta, and para isomers, as well as mono-alkylated and poly-alkylated byproducts. This guide explores the chemical pathways to selectively synthesize the desired 1,4-isomer.

Synthetic Routes

The synthesis of this compound can be approached through several methods, primarily the direct hydroalkylation of benzene and the Friedel-Crafts alkylation of benzene with cyclohexene.

Hydroalkylation of Benzene

Hydroalkylation is a one-pot reaction that combines the hydrogenation of an aromatic ring with an alkylation reaction. In the context of producing dicyclohexylbenzene, benzene is partially hydrogenated to cyclohexene, which then acts as the alkylating agent for another benzene molecule. This process is typically carried out using a bifunctional catalyst that possesses both hydrogenation and acidic functionalities.

The overall reaction can be summarized as follows:

2 C₆H₆ + 3 H₂ → C₆H₄(C₆H₁₁)₂

While the primary product of benzene hydroalkylation is often cyclohexylbenzene (CHB), dicyclohexylbenzene (DCHB) is a common byproduct.[1] Optimizing reaction conditions and catalyst selection can favor the formation of DCHB.

Friedel-Crafts Alkylation of Benzene with Cyclohexene

A well-established method for synthesizing cyclohexylbenzenes is the Friedel-Crafts alkylation of benzene with cyclohexene in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.[2] This reaction proceeds through an electrophilic aromatic substitution mechanism. Although this method typically aims for monosubstitution to produce cyclohexylbenzene, dicyclohexylbenzene is a significant byproduct, and the 1,4-isomer can be isolated from the reaction mixture.[2]

Catalysts for this compound Synthesis

The choice of catalyst is crucial for controlling the selectivity of the hydroalkylation and alkylation reactions towards the desired this compound isomer.

Bifunctional Catalysts for Hydroalkylation

For the direct hydroalkylation of benzene to dicyclohexylbenzene, bifunctional catalysts are employed. These catalysts typically consist of a hydrogenation metal supported on an acidic material.

-

Hydrogenation Component: Noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru), as well as non-noble metals like nickel (Ni), are effective for the hydrogenation of benzene to cyclohexene.

-

Acidic Support: Solid acid materials such as zeolites (e.g., H-Beta, H-USY, ZSM-5), clays, and sulfated zirconia provide the acid sites necessary for the alkylation step.

The balance between the metal and acid sites is critical. A high density of acid sites can promote further alkylation to form dicyclohexylbenzene and higher poly-alkylated products.

Shape-Selective Zeolite Catalysts

To enhance the selectivity towards the para-isomer (1,4-DCHB), shape-selective zeolite catalysts are of particular interest. The pore structure of certain zeolites, such as ZSM-5, can sterically hinder the formation of the bulkier ortho and meta isomers, thereby favoring the production of the linear para isomer.[3][4] This "molecular sieving" effect is a key strategy for achieving high p-selectivity in aromatic alkylation reactions.

Solid Acid Catalysts for Friedel-Crafts Alkylation

Traditional Friedel-Crafts catalysts like AlCl₃ and H₂SO₄ are effective but pose environmental and handling challenges.[2] Modern approaches focus on solid acid catalysts, which are more environmentally benign and easier to handle. These include:

-

Zeolites: H-USY, H-BEA, and H-Mordenite have been shown to be active catalysts for the alkylation of benzene with cyclohexene.[5]

-

Activated Clays: Materials like Filtrol-24 are also effective solid acid catalysts for this reaction.[5]

Experimental Protocols

Friedel-Crafts Alkylation of Benzene with Cyclohexene to Yield this compound (Byproduct)

This protocol is adapted from a procedure in Organic Syntheses and focuses on the recovery of this compound as a byproduct of cyclohexylbenzene synthesis.[2]

Materials:

-

Benzene (468 g, 6 moles)

-

Concentrated Sulfuric Acid (92 g, 50 cc)

-

Cyclohexene (164 g, 2 moles)

-

Ice

-

Warm Water (50°C)

-

3% Sodium Hydroxide Solution

-

Anhydrous Calcium Chloride

-

Methyl Alcohol

-

Acetone

Procedure:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 468 g of benzene and 92 g of concentrated sulfuric acid.

-

Addition of Cyclohexene: Cool the mixture in an ice bath. Add 164 g of cyclohexene dropwise with stirring over 1.5 hours, maintaining the temperature between 5°C and 10°C.

-

Reaction Completion: Continue stirring for an additional hour after the cyclohexene addition is complete.

-

Workup:

-

Separate the hydrocarbon layer and cool it in ice.

-

Wash the hydrocarbon layer with four 50-cc portions of cold concentrated sulfuric acid.

-

Wash twice with warm water (50°C), twice with 3% sodium hydroxide solution, and twice with pure water.

-

Dry the hydrocarbon mixture over anhydrous calcium chloride.

-

-

Distillation: Subject the dried mixture to fractional distillation. Collect the fraction boiling at 238–243°C, which is primarily cyclohexylbenzene.

-

Isolation of this compound: The distillation residue will become semi-solid upon cooling due to the separation of this compound.

-

Filter the residue with suction.

-

Wash the solid with methyl alcohol.

-

Recrystallize the crude solid from acetone (using 4 cc of acetone per gram of solid).

-

The yield of purified this compound (m.p. 100–101°C) is typically 15–24 g.[2]

-

Quantitative Data

The following table summarizes representative quantitative data for reactions producing dicyclohexylbenzene. It is important to note that the primary product in many of these studies is cyclohexylbenzene, with dicyclohexylbenzene being a byproduct.

| Catalyst | Reaction | Benzene Conversion (%) | Cyclohexylbenzene Selectivity (%) | Dicyclohexylbenzene Selectivity (%) | Reaction Conditions | Reference |

| Pd/Hβ | Hydroalkylation | 24.3 | 88.0 | - | 2.5 MPa H₂, 200°C, 3 h | [1] |

| Pd/Hβ | Hydroalkylation | 38.4 | 72.8 | 16.5 | 2.5 MPa H₂, 190°C, 3 h | [1] |

| Ni-Cu/Hβ | Hydroalkylation | 57.74 | 71.38 | - | 2 MPa H₂, 210°C, 1 h | [6] |

| H₂SO₄ | Alkylation | - | 65-68 (yield) | 15-24 g (yield from residue) | 5-10°C | [2] |

| Delaminated MWW Zeolite | Alkylation | 99.9 (cyclohexene conversion) | 95.4 (CHB + DCHB) | - | Optimized conditions | [7] |

| Modified H-USY | Alkylation | 95.3 (cyclohexene conversion) | 97.4 (CHB) | - | - | [7] |

Reaction Mechanisms and Workflows

Hydroalkylation of Benzene Pathway

Caption: Reaction pathway for the hydroalkylation of benzene.

Friedel-Crafts Alkylation Workflow

Caption: Experimental workflow for Friedel-Crafts alkylation.

Separation and Purification of Isomers

The separation of dicyclohexylbenzene isomers (ortho, meta, and para) is challenging due to their similar boiling points. However, their different physical properties, particularly melting points, can be exploited for purification.

-

Crystallization: As demonstrated in the experimental protocol, this compound has a significantly higher melting point than the other isomers, allowing for its selective crystallization from the reaction mixture or distillation residue.[2]

-

Chromatography: Chromatographic techniques, such as column chromatography, can be employed to separate the isomers based on their differential adsorption on a stationary phase. While effective, this method is more suitable for smaller-scale purifications.

-

Fractional Distillation: While not highly efficient for separating the isomers from each other, fractional distillation is useful for removing the lower-boiling cyclohexylbenzene and the higher-boiling poly-alkylated byproducts.[2]

Conclusion

The synthesis of this compound can be effectively achieved through the Friedel-Crafts alkylation of benzene with cyclohexene, where it is obtained as a readily purifiable byproduct. The direct hydroalkylation of benzene also presents a potential route, although controlling the selectivity to favor the dialkylated para-isomer requires careful selection of bifunctional and shape-selective catalysts. For researchers and professionals in drug development and materials science, understanding the interplay of reaction conditions, catalyst properties, and purification techniques is paramount to obtaining high-purity this compound for further applications. Future research may focus on developing more selective catalysts for the direct hydroalkylation route to improve the overall process efficiency and yield of the desired para-isomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Para-directed aromatic reactions over shape-selective molecular sieve zeolite catalysts (1979) | N. Y. Chen | 352 Citations [scispace.com]

- 4. samson.chem.umass.edu [samson.chem.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,4-Dicyclohexylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-dicyclohexylbenzene, a significant molecule in various chemical research and development areas. Understanding its structural and electronic properties through various spectroscopic techniques is crucial for its application and for quality control purposes. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, it provides detailed experimental protocols for each of these analytical methods and visual workflows to illustrate the analytical process and data correlation.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.13 | s | 4H | Aromatic (Ar-H) |

| 2.46 | m | 2H | Methine (Ar-CH) |

| 1.78 - 1.91 | m | 8H | Methylene (Cyclohexyl, axial) |

| 1.24 - 1.46 | m | 12H | Methylene (Cyclohexyl, equatorial) |

Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic (Quaternary, C-CH) |

| ~126 | Aromatic (Methine, CH) |

| ~44 | Methine (Cyclohexyl, CH) |

| ~34 | Methylene (Cyclohexyl, CH₂) |

| ~27 | Methylene (Cyclohexyl, CH₂) |

| ~26 | Methylene (Cyclohexyl, CH₂) |

Note: These are predicted chemical shifts based on typical values for para-disubstituted alkylbenzenes and cyclohexyl groups.[2][3][4][5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600 - 1585 | Medium-Weak | Aromatic C=C Stretch |

| 1500 - 1400 | Medium | Aromatic C=C Stretch |

| 860 - 800 | Strong | Para-disubstituted C-H Out-of-Plane Bend |

Data is based on characteristic infrared absorption frequencies for aromatic and aliphatic hydrocarbons.[6][7]

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 242 | 100.0 | [M]⁺ (Molecular Ion) |

| 159 | 62.4 | [M - C₆H₁₁]⁺ |

| 117 | 62.1 | [C₉H₉]⁺ |

| 91 | 43.8 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | 38.6 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Data extracted from the NIST Mass Spectrometry Data Center and other public databases.[1][8]

Table 5: UV-Vis Spectroscopic Data for this compound (Predicted)

Solvent: Isooctane or similar non-polar solvent

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~265 | Low | π → π* (Benzene B-band) |

| ~210 | Moderate | π → π* (Benzene E-band) |

Note: These are predicted absorption maxima based on data for other para-substituted alkylbenzenes. The B-band is often characterized by fine vibrational structure.[9][10]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups and confirm the molecular structure through vibrational spectroscopy.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 for the background and the sample.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule for confirmation of its identity and purity assessment.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC Parameters:

-

Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this non-polar analyte.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: Standard scan rate.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the aromatic system of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., isooctane, cyclohexane, or ethanol).

-

Perform serial dilutions to obtain a concentration that gives a maximum absorbance in the range of 0.2-1.0 AU. A typical starting concentration would be around 0.1 g/L.[9]

-

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as the reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Perform a baseline correction with the solvent.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the different spectroscopic techniques.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

- 1. This compound(1087-02-1) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. This compound | C18H26 | CID 70664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Dicyclohexylbenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1,4-dicyclohexylbenzene. By examining the molecule's inherent symmetry, we can predict and assign the observed chemical shifts, multiplicities, and integrations. This document presents tabulated spectral data, detailed experimental protocols for sample preparation and data acquisition, and visual diagrams to clarify structural and spectral relationships, serving as a comprehensive resource for researchers.

Molecular Structure and Symmetry Analysis

This compound (C₁₈H₂₆) possesses a high degree of symmetry.[1] The molecule has a central benzene ring substituted at the para positions with two identical cyclohexyl groups. This symmetry dictates that many protons and carbons are chemically equivalent, which simplifies the resulting NMR spectra by reducing the number of unique signals.

Due to a plane of symmetry bisecting the benzene ring and the cyclohexyl groups, we can predict the number of chemically distinct environments:

-

Protons (¹H): There are five unique proton environments.

-

One type of aromatic proton.

-

One type of methine proton on the cyclohexyl ring (at the point of attachment to the benzene ring).

-

Three distinct types of methylene protons on the cyclohexyl ring (ortho, meta, and para relative to the benzene ring attachment point), accounting for axial and equatorial positions which may or may not be resolved.

-

-

Carbons (¹³C): There are five unique carbon environments.

-

Two types of aromatic carbons (the substituted carbon and the unsubstituted carbon).

-

One type of methine carbon on the cyclohexyl ring.

-

Two distinct types of methylene carbons on the cyclohexyl ring.

-

The following diagram illustrates the unique carbon and proton positions in the molecule.

Caption: Molecular structure of this compound highlighting unique carbon environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a downfield signal for the aromatic protons and a series of upfield signals corresponding to the protons on the cyclohexyl rings. The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[2]

Data Summary

| Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| A | 7.126 | Singlet | 4H | Aromatic (Ar-H) |

| B | 2.459 | Multiplet | 2H | Cyclohexyl Methine (-CH) |

| C | 1.91 - 1.780 | Multiplet | 8H | Cyclohexyl Methylene (-CH₂) |

| D | 1.46 - 1.310 | Multiplet | 8H | Cyclohexyl Methylene (-CH₂) |

| E | 1.242 | Multiplet | 4H | Cyclohexyl Methylene (-CH₂) |

| Table 1: ¹H NMR Data for this compound in CDCl₃.[2] |

Signal Analysis

-

Aromatic Protons (A): The four protons on the central benzene ring are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet at 7.126 ppm, a typical region for aromatic protons.[2]

-

Methine Protons (B): The two methine protons (one on each cyclohexyl ring) are directly attached to the aromatic ring. This proximity to the deshielding benzene ring shifts their signal downfield to 2.459 ppm relative to other aliphatic protons.[2]

-

Methylene Protons (C, D, E): The remaining 20 protons are part of the methylene groups of the two cyclohexyl rings. They appear as a series of complex, overlapping multiplets between 1.242 and 1.91 ppm.[2] The complexity arises from the small differences in the chemical environments of the axial and equatorial protons and the spin-spin coupling between them.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, consistent with the molecular symmetry. Aromatic carbons typically resonate in the 125-170 ppm range, while aliphatic carbons are found further upfield.[3]

Data Summary

While precise, publicly tabulated data is consolidated in spectral databases, the expected chemical shifts based on the structure are as follows. The data can be found in resources such as the SpectraBase database.[4]

| Label | Expected Chemical Shift (δ) ppm | Assignment |

| 1 | ~145 | Aromatic, Substituted (C-1, C-4) |

| 2 | ~126 | Aromatic, H-bearing (C-2, C-3, C-5, C-6) |

| 3 | ~44 | Cyclohexyl, Methine (C-1') |

| 4 | ~34 | Cyclohexyl, Methylene (C-2', C-6') |

| 5 | ~27 | Cyclohexyl, Methylene (C-3', C-5') |

| 6 | ~26 | Cyclohexyl, Methylene (C-4') |

| Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. |

Signal Analysis

-

Aromatic Carbons: Two signals are expected. The quaternary carbons directly attached to the cyclohexyl groups are shifted further downfield (~145 ppm) compared to the proton-bearing aromatic carbons (~126 ppm).

-

Aliphatic Carbons: Four signals are expected for the cyclohexyl rings. The methine carbon, being attached to the benzene ring, is the most downfield of the aliphatic signals (~44 ppm). The three distinct methylene carbons appear in the typical aliphatic region between 26-35 ppm.

Experimental Protocols

The following is a standard protocol for the acquisition of NMR spectra for compounds like this compound.

Sample Preparation

-

Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from distorting the magnetic field.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference (0 ppm), although modern spectrometers can also use the residual solvent signal as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition Workflow

The following workflow outlines the logical steps performed by the NMR spectrometer to acquire the spectrum.

Caption: Standard workflow for NMR data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are direct reflections of its symmetrical structure. The ¹H spectrum is defined by a distinct aromatic singlet and a series of aliphatic multiplets, while the ¹³C spectrum shows the expected six unique carbon signals. The data and protocols presented in this guide offer a comprehensive framework for the analysis of this molecule and serve as a practical reference for researchers in the field.

References

An In-depth Technical Guide to the Mass Spectrometry and GC-MS Analysis of 1,4-Dicyclohexylbenzene

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) data for 1,4-dicyclohexylbenzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques for identification, quantification, and structural elucidation of organic compounds.

Compound Information

This compound is an aromatic hydrocarbon with the chemical formula C18H26.[1] It consists of a central benzene ring substituted with two cyclohexyl groups at the para positions.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1087-02-1 | [1][2] |

| Molecular Formula | C18H26 | [1][2] |

| Molecular Weight | 242.4 g/mol | [1] |

| Synonyms | p-Dicyclohexylbenzene | [1][2] |

Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a widely used technique in mass spectrometry where high-energy electrons bombard a sample molecule, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, aiding in its identification.

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the cyclohexyl rings and the benzene core.

| Data Point | Value | Source |

| Molecular Ion (M+) | m/z 242 | [1] |

| Second Highest Peak | m/z 117 | [1] |

| Total Number of Peaks | 88 | [1] |

The strong molecular ion peak is characteristic of aromatic compounds, which are relatively stable under EI conditions.[3] The fragmentation pattern is influenced by the stability of the resulting carbocations.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for the analysis of complex mixtures of volatile and semi-volatile organic compounds.

| Parameter | Value | Conditions | Source |

| Kovats Retention Index | 2050 | Standard non-polar column | [1] |

The Kovats Retention Index is a dimensionless quantity that helps in the identification of compounds by comparing their retention times to those of known n-alkane standards.

Experimental Protocols

While a specific, standardized protocol for the analysis of this compound is not universally established, the following represents a typical methodology based on common practices for similar analytes.[4][5]

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

-

Sample: A solution of the sample in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Column: A non-polar capillary column, such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

GC Method:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL in splitless mode.[4]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

-

Ramp 2: Increase to 300 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.[4]

MS Method:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4]

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis: The acquired mass spectra are compared with reference spectra from a database, such as the NIST Mass Spectral Library, for compound identification. Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentration.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

Caption: A proposed electron ionization fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Infrared (IR) and Raman Spectroscopy of 1,4-Dicyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic properties of 1,4-dicyclohexylbenzene. It details experimental methodologies, presents a thorough analysis of the vibrational spectra, and offers insights into the molecular structure and vibrational modes of this compound. This document is intended to serve as a valuable resource for researchers and professionals utilizing vibrational spectroscopy for the characterization of aromatic and alicyclic compounds.

Introduction

This compound is a hydrocarbon consisting of a central benzene ring substituted at the para positions with two cyclohexyl groups. This molecular structure imparts a combination of aromatic and aliphatic characteristics, making its vibrational spectrum a rich source of structural information. Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful non-destructive analytical method for probing the molecular structure, conformation, and dynamics of chemical compounds.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser source. The scattered light provides information about the vibrational modes of the molecule, complementing the data obtained from IR spectroscopy. Due to different selection rules, some vibrational modes may be active in IR, others in Raman, and some in both, providing a more complete picture of the molecular vibrations.

This guide will delve into the experimental protocols for acquiring IR and Raman spectra of this compound and present a detailed analysis of its characteristic vibrational bands.

Experimental Protocols

The following sections describe the standard experimental methodologies for obtaining high-quality IR and Raman spectra of this compound.

Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of solid this compound is the potassium bromide (KBr) wafer technique.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66V or equivalent, equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Wafer Method):

-

Thoroughly dry spectroscopic grade KBr powder in an oven to remove any adsorbed water, which has strong IR absorption bands.

-

Grind a small amount of this compound (typically 1-2 mg) with approximately 200-300 mg of the dried KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet. The vacuum helps to remove air and moisture, resulting in a higher quality pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: Typically 2 or 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty spectrometer sample compartment or a pure KBr pellet should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Raman Spectroscopy

Fourier Transform (FT) Raman spectroscopy is a suitable technique for analyzing this compound, minimizing fluorescence issues that can occur with visible laser excitation.

Instrumentation:

-

An FT-Raman spectrometer, such as a Bruker MultiRAM stand-alone spectrometer, equipped with a near-infrared (NIR) laser source and a cooled germanium (Ge) or indium gallium arsenide (InGaAs) detector.[1]

Sample Preparation:

-

For a solid sample, a small amount of crystalline this compound can be placed directly into a sample vial or capillary tube.

-

The sample is then positioned in the spectrometer's sample compartment for analysis.

Data Acquisition:

-

Excitation Source: A Nd:YAG laser operating at 1064 nm is commonly used.[1]

-

Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing thermal degradation of the sample.

-

Spectral Range: Typically 3500 - 100 cm⁻¹ (Stokes shift).

-

Resolution: 2 to 4 cm⁻¹.

-

Number of Scans: A larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio in Raman spectroscopy.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample preparation to spectral interpretation.

Caption: Workflow for IR and Raman spectroscopic analysis.

Results and Discussion: Vibrational Spectra of this compound

The IR and Raman spectra of this compound are characterized by vibrational modes arising from the para-substituted benzene ring and the two cyclohexyl groups. The following tables summarize the expected and observed vibrational frequencies and their assignments.

Infrared (IR) Spectrum Analysis

The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending modes, as well as skeletal vibrations of the aromatic and aliphatic rings.

Table 1: Prominent Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 - 3000 | Weak-Medium | Aromatic C-H Stretching |

| ~2920 | Strong | Cyclohexyl CH₂ Asymmetric Stretching |

| ~2850 | Strong | Cyclohexyl CH₂ Symmetric Stretching |

| ~1605 | Medium | Aromatic C=C Stretching |

| ~1515 | Strong | Aromatic C=C Stretching |

| ~1450 | Strong | Cyclohexyl CH₂ Scissoring |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bending (para-substitution) |

Interpretation:

-

C-H Stretching Region (3100 - 2800 cm⁻¹): The weak to medium intensity bands observed just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic benzene ring. The strong, sharp peaks typically found around 2920 cm⁻¹ and 2850 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the cyclohexyl rings, respectively. These are often the most intense bands in the spectrum.

-

Aromatic C=C Stretching (1650 - 1450 cm⁻¹): The vibrations of the benzene ring give rise to several bands in this region. For para-substituted benzenes, characteristic bands are expected near 1605 cm⁻¹ and a stronger one around 1515 cm⁻¹.

-

CH₂ Bending (ca. 1450 cm⁻¹): A strong absorption band around 1450 cm⁻¹ is attributed to the scissoring (in-plane bending) vibration of the CH₂ groups of the cyclohexyl rings.

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The strong band observed around 830 cm⁻¹ is a key diagnostic feature for 1,4-disubstitution (para-substitution) on a benzene ring. This absorption arises from the out-of-plane bending of the four adjacent C-H bonds on the aromatic ring.

Raman Spectrum Analysis

The Raman spectrum of this compound provides complementary information to the IR spectrum. Aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Prominent Raman Scattering Peaks of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3055 | Medium | Aromatic C-H Stretching |

| ~2930 | Strong | Cyclohexyl CH₂ Asymmetric Stretching |

| ~2855 | Strong | Cyclohexyl CH₂ Symmetric Stretching |

| ~1610 | Strong | Aromatic Ring Stretching |

| ~1270 | Medium | Cyclohexyl Ring Breathing / C-C Stretching |

| ~1030 | Medium | Aromatic C-H In-Plane Bending |

| ~810 | Medium | Aromatic Ring Breathing (para-substitution) |

Interpretation:

-

C-H Stretching Region (3100 - 2800 cm⁻¹): Similar to the IR spectrum, this region shows aromatic C-H stretching above 3000 cm⁻¹ and strong aliphatic C-H stretching from the cyclohexyl groups just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The Raman spectrum typically exhibits a strong band around 1610 cm⁻¹, which is characteristic of the aromatic ring stretching mode. Another key feature for para-substituted benzenes is the ring breathing mode, which gives rise to a medium intensity peak around 810 cm⁻¹.

-

Cyclohexyl Ring Vibrations: The cyclohexyl rings have their own characteristic vibrations. A medium intensity peak around 1270 cm⁻¹ can be attributed to a combination of C-C stretching and ring breathing modes of the cyclohexyl moieties.

Conclusion

This technical guide has provided a detailed overview of the infrared and Raman spectroscopy of this compound. The experimental protocols for obtaining high-quality spectra have been outlined, and a comprehensive analysis of the key vibrational bands has been presented. The combination of IR and Raman spectroscopy offers a powerful approach for the structural characterization of this molecule, allowing for the unambiguous identification of its aromatic and aliphatic components. The data and interpretations presented herein serve as a valuable reference for scientists and researchers working with this and related compounds in various fields, including materials science and drug development.

References

General Experimental Workflow for Chemical Characterization

An in-depth technical guide on the properties and characterization of the compound with CAS number 1087-02-1 cannot be provided at this time. A thorough search of available chemical and scientific databases has yielded no specific information for a compound assigned this unique identifier.

This lack of publicly available data prevents the creation of a comprehensive technical guide as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational information on the chemical's identity, structure, and biological activity.

It is recommended that the CAS number be verified for accuracy. If the number is correct, the compound may be proprietary, very new, or not widely studied, and therefore, information is not accessible in the public domain.

For researchers, scientists, and drug development professionals seeking information on a specific chemical compound, the following general workflow for characterization is typically employed. This can serve as a template for the type of information that would be included in a technical guide should data for CAS number 1087-02-1 become available.

Below is a generalized workflow that outlines the typical steps for the characterization of a novel chemical entity.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

This guide would typically be populated with specific data and protocols relevant to the compound of interest. We regret that we cannot provide this for CAS number 1087-02-1 at this time.

An In-depth Technical Guide to 1,4-Dicyclohexylbenzene: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyclohexylbenzene is an aromatic hydrocarbon characterized by a central benzene ring substituted with two cyclohexyl groups at the para position. Its unique structural features impart properties that make it a valuable intermediate in various fields of chemical synthesis, including the development of liquid crystals and fine chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis, tailored for a scientific audience.

Molecular Structure and Formula

The molecular structure of this compound consists of a planar benzene ring flanked by two non-planar, chair-conformation cyclohexyl rings. This combination of a rigid aromatic core and flexible aliphatic rings is crucial to its physical properties and applications.

-

SMILES : C1CCC(CC1)C2=CC=C(C=C2)C3CCCCC3[3]

Physicochemical Properties

The properties of this compound are summarized in the table below. It is a white crystalline solid at room temperature, insoluble in water but soluble in many organic solvents.[1][4]

| Property | Value | Source |

| Molecular Weight | 242.40 g/mol | [1][2][3][5] |

| Appearance | White to slightly beige crystalline powder | [1][4] |

| Melting Point | 102-105 °C | [1][2][6][7] |

| Boiling Point | 365.8 °C at 760 mmHg; 195 °C at 13 mmHg | [1][2][6] |

| Density | 0.962 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][4] |

Synthesis of this compound via Friedel-Crafts Alkylation

This compound is commonly synthesized via a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of benzene with cyclohexene or cyclohexanol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a cyclohexyl carbocation, which then attacks the benzene ring. Due to the activating nature of the first cyclohexyl group, a second alkylation occurs, primarily at the para position due to steric hindrance.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Cyclohexene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Benzene (anhydrous)

-

Cyclohexene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

-

Methanol or Acetone for recrystallization

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup : In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

-

Reactant Charging : Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath.

-

Addition of Alkylating Agent : Slowly add cyclohexene to the stirred mixture from the dropping funnel. The reaction is exothermic and the temperature should be maintained between 5-10 °C.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time (e.g., 2-3 hours) to ensure complete reaction.

-

Work-up : Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction : Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and again with water.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter to remove the drying agent and remove the benzene solvent by rotary evaporation.

-

Purification : The crude product, which is a mixture of cyclohexylbenzene, and ortho, meta, and para isomers of dicyclohexylbenzene, is obtained. The solid this compound can be isolated and purified by recrystallization from a suitable solvent like methanol or acetone.[3] The purified product appears as white crystals.[3]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound CAS#: 1087-02-1 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. This compound , >98.0%(GC) , 1087-02-1 - CookeChem [cookechem.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

An In-Depth Technical Guide to 1,4-Dicyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-dicyclohexylbenzene, identified by its IUPAC name 1,4-dicyclohexylbenzene. It details the compound's nomenclature, physicochemical properties, and established synthesis methodologies. While recognizing its applications as a chemical intermediate, this guide also addresses the current landscape of its utility within drug development and biological research, which appears to be an area with limited exploration. This document aims to serve as a foundational resource for professionals in the chemical and pharmaceutical sciences, consolidating key technical data and outlining experimental procedures.

Nomenclature and Identification

The compound commonly referred to as p-dicyclohexylbenzene is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name accurately describes its structure: a central benzene ring substituted with two cyclohexyl groups at the para (1 and 4) positions.

Synonyms and Identifiers:

-

Benzene, 1,4-dicyclohexyl-[3]

-

Benzene, p-dicyclohexyl-[3]

-

NSC-6353[1]

-

EINECS Number: 214-121-3[4]

-

PubChem CID: 70664[1]

-

InChI: 1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h11-16H,1-10H2[1][5]

-

Canonical SMILES: C1CCC(CC1)C2=CC=C(C=C2)C3CCCCC3[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₆ | [1][3] |

| Molecular Weight | 242.41 g/mol | |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 103-105 °C | [6] |

| Boiling Point | 195 °C at 13 mmHg | [6] |

| Density | 0.9087 g/cm³ (estimate) | [7] |

| Refractive Index | 1.5500 (estimate) | [7] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [4] |

| Flash Point | 170.6 °C | [7] |

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

| Spectroscopy Type | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectral data is available for this compound. | [5] |

| ¹³C NMR | Spectral data is available for this compound. | [1] |

| Infrared (IR) | IR spectra have been recorded, typically showing characteristic peaks for aromatic C-H and aliphatic C-H stretching. | [1][8] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of benzene. This reaction can utilize either cyclohexene or a cyclohexyl halide as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. It is important to note that this compound is often formed as a byproduct in the synthesis of cyclohexylbenzene, from which it can be separated and purified.[9]

Experimental Protocol: Synthesis of Cyclohexylbenzene with this compound as a Byproduct

This protocol is adapted from a procedure for the synthesis of cyclohexylbenzene, where this compound is a significant byproduct that can be isolated.[9]

Materials:

-

Benzene

-

Cyclohexene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Sulfuric Acid

-

3% Sodium Hydroxide Solution

-

Anhydrous Calcium Chloride

-

Methyl Alcohol

-

Acetone

Procedure:

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser is charged with benzene and anhydrous aluminum chloride.

-

Addition of Alkylating Agent: Cyclohexene is added dropwise to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Quenching: After the addition is complete, stirring is continued for an additional hour. The reaction mixture is then quenched by carefully pouring it over ice.

-

Work-up: The organic layer is separated and washed sequentially with cold concentrated sulfuric acid, warm water, 3% sodium hydroxide solution, and finally with pure water.[9]

-

Drying and Distillation: The organic layer is dried over anhydrous calcium chloride and then subjected to fractional distillation. Cyclohexylbenzene is collected at its boiling point (238–243 °C).[9]

-

Isolation of this compound: The distillation residue, which contains this compound, will become semi-solid upon cooling.[9]

-

Purification: The solid this compound can be recovered by vacuum filtration, followed by washing with methyl alcohol. Further purification can be achieved by crystallization from acetone. The purified product has a melting point of 100–101 °C.[9]

Synthesis Workflow Diagram